molecular formula C14H14O5 B2887662 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428839-65-0

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2887662
CAS No.: 428839-65-0
M. Wt: 262.261
InChI Key: HZQDNFUBIZJIMB-UHFFFAOYSA-N
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Description

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . This compound is known for its unique structure, which includes a chromen-2-one (coumarin) core substituted with ethyl, methyl, and acetic acid groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Future Directions

The compound’s photoactive properties make it of interest in the design of smart materials . Future research could explore its potential applications in this area.

Mechanism of Action

Mode of Action

It’s known that the compound has photoactive properties , which suggests that it may interact with its targets in a light-dependent manner.

Biochemical Pathways

The compound’s photoactive nature implies that it may influence pathways related to light response or photosensitivity.

Result of Action

Given its photoactive properties , it’s plausible that the compound could induce changes in cellular processes in response to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Comparison with Similar Compounds

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDNFUBIZJIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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